(4S)-3-[2-oxo-2-(1,5,7-trimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)ethyl]-4-propan-2-yl-1,3-oxazolidin-2-one
Overview
Description
The compound (4S)-3-[2-oxo-2-(1,5,7-trimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)ethyl]-4-propan-2-yl-1,3-oxazolidin-2-one is a complex organic molecule with a unique structure. It belongs to the class of oxazolidinones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a bicyclic structure with diazabicyclo and oxazolidinone moieties, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-[2-oxo-2-(1,5,7-trimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)ethyl]-4-propan-2-yl-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Diazabicyclo Moiety: This can be achieved through a series of cyclization reactions involving amines and ketones under controlled conditions.
Oxazolidinone Ring Formation: The oxazolidinone ring is formed by reacting an amino alcohol with a carbonyl compound, often under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the diazabicyclo moiety with the oxazolidinone ring through a series of condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound (4S)-3-[2-oxo-2-(1,5,7-trimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)ethyl]-4-propan-2-yl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of significant interest.
Medicine
In medicinal chemistry, (4S)-3-[2-oxo-2-(1,5,7-trimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)ethyl]-4-propan-2-yl-1,3-oxazolidin-2-one is investigated for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4S)-3-[2-oxo-2-(1,5,7-diazabicyclo[3.3.1]nonan-3-yl)ethyl]-4-propan-2-yl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4S)-3-[2-oxo-2-(1,5,7-diazabicyclo[3.3.1]nonan-3-yl)ethyl]-4-methyl-1,3-oxazolidin-2-one
- (4S)-3-[2-oxo-2-(1,5,7-diazabicyclo[3.3.1]nonan-3-yl)ethyl]-4-ethyl-1,3-oxazolidin-2-one
Uniqueness
The uniqueness of (4S)-3-[2-oxo-2-(1,5,7-diazabicyclo[3.3.1]nonan-3-yl)ethyl]-4-propan-2-yl-1,3-oxazolidin-2-one lies in its specific substitution pattern and the presence of the propan-2-yl group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
(4S)-3-[2-oxo-2-(1,5,7-trimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)ethyl]-4-propan-2-yl-1,3-oxazolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O3/c1-13(2)14-7-24-16(23)21(14)6-15(22)20-11-17(3)8-18(4,12-20)10-19(5)9-17/h13-14H,6-12H2,1-5H3/t14-,17?,18?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCGTUIKVSQSEF-RWBZWWBESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1CC(=O)N2CC3(CC(C2)(CN(C3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=O)N1CC(=O)N2CC3(CC(C2)(CN(C3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.